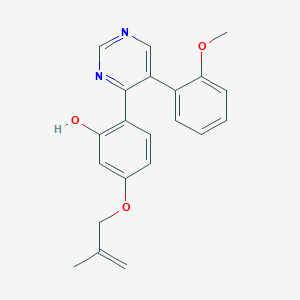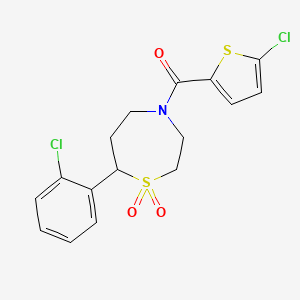![molecular formula C24H24ClN5O2 B2739246 3-[(2-chlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 845633-08-1](/img/no-structure.png)
3-[(2-chlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-chlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C24H24ClN5O2 and its molecular weight is 449.94. The purity is usually 95%.
BenchChem offers high-quality 3-[(2-chlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(2-chlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Applications
Research into substituted thienopyrimidines, a class closely related to the compound , has demonstrated their effectiveness as antibacterial agents. This indicates the potential of pyrimidine derivatives in developing new antimicrobial treatments. For example, a study on the synthesis of substituted thienopyrimidines evaluated their antibacterial properties, providing a foundation for further exploration into related compounds (More, Chandra, Nargund, & Nargund, 2013).
Nonlinear Optical (NLO) Properties
Pyrimidine rings are key structural elements in compounds exhibiting nonlinear optical (NLO) properties, which are crucial for applications in optical switching, data storage, and photonic devices. A study highlighted the electronic, linear, and nonlinear optical exploration of thiopyrimidine derivatives, suggesting that similar pyrimidine-based compounds could have significant NLO characteristics and applications (Hussain et al., 2020).
Synthesis and Photochemistry
The unique reactivity of pyrimidinediones, akin to the compound , opens avenues for novel photochemical processes. An example includes the synthesis of highly reactive pyrimidinediones and their unusual photochemical behavior, which could be harnessed for creating new materials or chemical intermediates (Shorunov et al., 2018).
Structural and Chemical Analysis
Crystal structure determination and chemical analysis of compounds containing pyrimidine and purine rings provide insights into their potential applications in material science and molecular engineering. The detailed structural investigation of such compounds aids in understanding their chemical behavior and interaction with biological targets (Wolska & Herold, 2000).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[(2-chlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione' involves the condensation of 2-chlorobenzylamine with 4-ethylbenzaldehyde to form an imine intermediate, which is then reacted with 2,4-dioxo-7,8-dihydro-1H-purine-6-carboxylic acid to yield the final product.", "Starting Materials": [ "2-chlorobenzylamine", "4-ethylbenzaldehyde", "2,4-dioxo-7,8-dihydro-1H-purine-6-carboxylic acid", "Sodium triacetoxyborohydride", "Acetic acid", "Methanol", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve 2-chlorobenzylamine (1.0 equiv) and 4-ethylbenzaldehyde (1.2 equiv) in methanol and add a catalytic amount of acetic acid. Stir the mixture at room temperature for 24 hours to form the imine intermediate.", "Step 2: Add 2,4-dioxo-7,8-dihydro-1H-purine-6-carboxylic acid (1.1 equiv) to the reaction mixture and stir at room temperature for 24 hours to yield the final product.", "Step 3: Quench the reaction by adding a saturated solution of sodium bicarbonate and extract the product with diethyl ether.", "Step 4: Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.", "Step 5: Purify the crude product by column chromatography using a mixture of diethyl ether and hexanes as the eluent.", "Step 6: Recrystallize the purified product from a mixture of methanol and diethyl ether to obtain the final compound in high yield and purity." ] } | |
Número CAS |
845633-08-1 |
Nombre del producto |
3-[(2-chlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Fórmula molecular |
C24H24ClN5O2 |
Peso molecular |
449.94 |
Nombre IUPAC |
3-[(2-chlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H24ClN5O2/c1-3-16-9-11-18(12-10-16)28-13-6-14-29-20-21(26-23(28)29)27(2)24(32)30(22(20)31)15-17-7-4-5-8-19(17)25/h4-5,7-12H,3,6,13-15H2,1-2H3 |
Clave InChI |
LEYOASWDSNWBTM-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC=C5Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



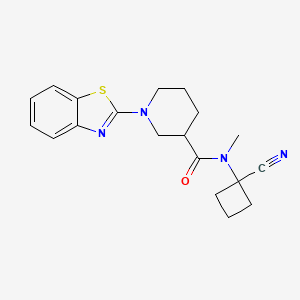
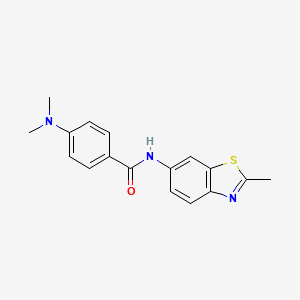

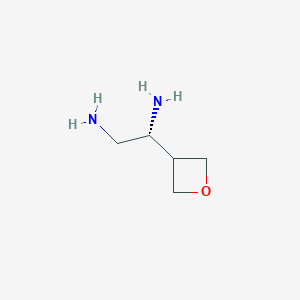
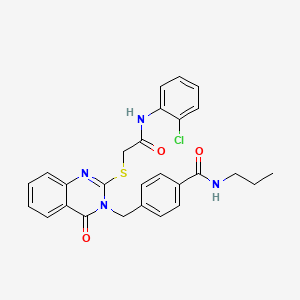

![5-[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2739173.png)
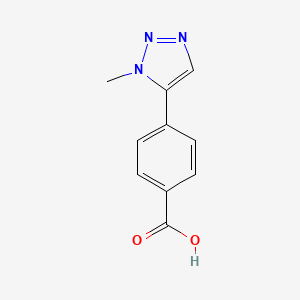

![5-(4-Chlorophenyl)-3-{[(4-methylphenyl)sulfanyl]methyl}isoxazole](/img/structure/B2739178.png)
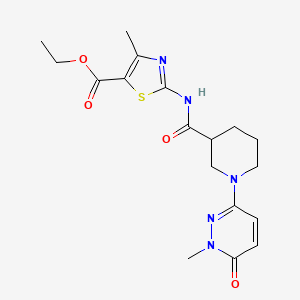
![2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2739181.png)
